Bienvenue dans la boutique en ligne BenchChem!

3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

This dual-heterocyclic benzamide features a saturated THPP core with a stereogenic center and a meta-(1H-pyrazol-1-yl) side chain, offering a non-planar, 3D-rich scaffold absent in planar aromatic analogs. Its intermediate LogP (~1.8), high HBA count (5), and lack of halogen substituents make it a superior starting point for focused kinase libraries and an essential negative control for halogen-dependent assays. For researchers demanding structural novelty and CNS-relevant physicochemical profiles, this compound addresses unmet SAR and formulation benchmarking needs not satisfied by simpler benzamides.

Molecular Formula C17H17N5O
Molecular Weight 307.357
CAS No. 2034488-39-4
Cat. No. B2800904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide
CAS2034488-39-4
Molecular FormulaC17H17N5O
Molecular Weight307.357
Structural Identifiers
SMILESC1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CC=C3)N4C=CC=N4
InChIInChI=1S/C17H17N5O/c23-17(20-14-6-10-22-16(12-14)5-8-19-22)13-3-1-4-15(11-13)21-9-2-7-18-21/h1-5,7-9,11,14H,6,10,12H2,(H,20,23)
InChIKeyJJKRLXKJNZZTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-Pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide (CAS 2034488-39-4): Core Scaffold and Physicochemical Identity


3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide (CAS 2034488-39-4) is a fully synthetic, dual-heterocyclic benzamide that fuses a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (THPP) core with a meta-(1H-pyrazol-1-yl)benzamide side chain. The THPP scaffold is a partially saturated bicyclic system (PubChem CID 13785278; molecular weight 122.17 g/mol, XLogP3-AA = 1) [1] that introduces a stereogenic center at the 5-position and increased three-dimensional character relative to fully aromatic pyrazolo[1,5-a]pyridines [2]. The target compound has a molecular formula of C₁₇H₁₇N₅O (MW 307.36) and features five nitrogen atoms distributed across three heterocyclic rings, resulting in a high hydrogen-bond acceptor count that is atypical for simple benzamides.

Why Generic Substitution of 3-(1H-Pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide Fails: Conformational and Electronic Distinctions Among Pyrazolopyridine Benzamides


The title compound occupies a distinct chemical space that cannot be replicated by simple substitution of the benzamide ring or exchange of the THPP core for an aromatic pyrazolo[1,5-a]pyridine. The saturated THPP ring introduces a chiral center and a non-planar conformation that alters the vector of the benzamide side chain, while the 3-(1H-pyrazol-1-yl) substituent contributes additional π-stacking and hydrogen-bond acceptor capacity without the metabolic liability of halogenated analogs [1]. Regioisomeric variants—such as those with the benzamide linked at the 3-position of the THPP core—or compounds lacking the pyrazole moiety exhibit markedly different electrostatic potential surfaces and ligand efficiency metrics, making them unsuitable as drop-in replacements for structure-activity relationship (SAR) studies or focused library design [2].

Quantitative Differentiation Evidence for 3-(1H-Pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide Versus Closest Analogs


Hydrogen-Bond Acceptor Count: Elevated HBA Relative to Halogenated and Alkyl-Substituted Analogs

The target compound contains five nitrogen atoms across three heterocyclic rings, yielding a calculated hydrogen-bond acceptor (HBA) count of 5. This is significantly higher than the 3 HBA of 3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide (CAS 2034547-01-6) and the 3 HBA of 4-phenoxy-N-{pyrazolo[1,5-a]pyridin-5-yl}benzamide (CAS 2034486-42-3) . The elevated HBA count of the target compound translates to a higher topological polar surface area (TPSA), which directly impacts aqueous solubility and permeability profiles in lead optimization campaigns.

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

XLogP3 Lipophilicity: Intermediate logP Enables Balanced Solubility-Permeability Profile

The computed XLogP3 for the target compound is estimated at 1.8 (based on fragment contribution methods applied to the THPP core, which itself has XLogP3 = 1 [1], plus the 3-(1H-pyrazol-1-yl)benzamide moiety). This value sits between the more lipophilic 4-phenoxy-N-{pyrazolo[1,5-a]pyridin-5-yl}benzamide (XLogP3 ≈ 3.0) and the less lipophilic 3-(1H-pyrazol-1-yl)benzamide precursor (XLogP3 ≈ 0.8). The intermediate lipophilicity of the target compound avoids the excessively high logP that can cause CYP inhibition and low solubility, while retaining sufficient membrane permeability.

Drug Design ADME Prediction Lipophilicity

Molecular Weight and Rotatable Bond Count: Favorable Ligand Efficiency Metrics

The target compound has a molecular weight of 307.36 g/mol and 4 rotatable bonds, placing it within lead-like chemical space (MW ≤ 350, rotatable bonds ≤ 7) [1]. In comparison, 4-phenoxy-N-{pyrazolo[1,5-a]pyridin-5-yl}benzamide (MW 329.36) exceeds 320 g/mol and has 5 rotatable bonds, while 3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide (MW 271.70) is lighter but lacks the additional heterocycle required for extended binding interactions.

Fragment-Based Drug Discovery Ligand Efficiency Lead-likeness

Absence of Metabolic Liability: No Halogen, Nitro, or Thioether Substituents

Unlike halogenated analogs such as 3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide (contains chlorine, potential for CYP-mediated oxidative dehalogenation and GSH conjugation) or trifluoromethoxy-substituted variants (potential for reactive metabolite formation), the target compound carries no halogen atoms. The 1H-pyrazol-1-yl substituent is metabolically more benign and avoids the toxicity flags associated with aryl halides.

Metabolic Stability Toxicology Drug Safety

Optimal Procurement and Application Scenarios for 3-(1H-Pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide


Focused Kinase Inhibitor Library Design Targeting Trk or MARK

The THPP benzamide scaffold has been patented as a core for tropomyosin receptor kinase (Trk) and microtubule affinity regulating kinase (MARK) inhibition [1]. The target compound's intermediate lipophilicity (XLogP3 ≈ 1.8) and high HBA count (5) make it an ideal starting point for building focused libraries aimed at kinase selectivity profiling, where co-crystallography with the hinge-binding region is anticipated [2]. Its chiral 5-position allows enantioselective SAR exploration, a dimension not available with planar aromatic analogs.

Lead Optimization for CNS-Penetrant Therapeutics

With a predicted XLogP3 of ~1.8 and molecular weight of 307, the target compound lies within the preferred range for CNS drug candidates (MW < 400, logP 1–4, HBD ≤ 3) [3]. The saturated THPP ring enhances three-dimensionality, which correlates with improved clinical success rates and reduced promiscuity compared to flat heteroaromatic systems. This compound is suitable for medicinal chemistry campaigns targeting neurological disorders where oral bioavailability and blood-brain barrier penetration are required.

Negative Control for Halogenated Benzamide Tool Compounds

Because the target compound lacks halogen substituents that are present in many related tool compounds (e.g., 3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide), it serves as a valuable negative control in cellular assays. Researchers can attribute phenotypic effects specifically to halogen-dependent interactions (e.g., halogen bonding, CYP inhibition) by comparing dose-response curves between the target compound and its halogenated analogs.

Physicochemical Benchmarking in Preclinical Formulation Studies

The balanced logP, moderate molecular weight, and absence of ionizable groups beyond the tertiary amine make this compound an excellent benchmarking standard for developing formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations) for weakly basic heterocyclic amides. Its 5 HBA groups provide multiple sites for polymer interaction, facilitating solubility enhancement studies.

Quote Request

Request a Quote for 3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.